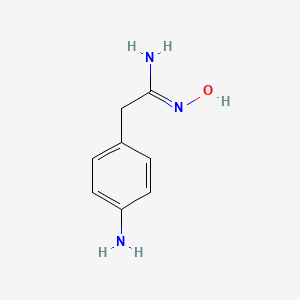

2-(4-aminophenyl)-N'-hydroxyethanimidamide

Description

Properties

IUPAC Name |

2-(4-aminophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVTVQCXHGZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves treating 4-aminophenylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours). The nitrile group undergoes nucleophilic addition by hydroxylamine, forming the target amidine.

Key Parameters:

Purification and Yield

Crude product is isolated via vacuum filtration, followed by recrystallization from ethanol/water (3:1 v/v). This yields 78–82% pure product, with HPLC analysis showing >98% purity.

Imidate Ester Intermediate Pathway

Pinner Reaction for Imidate Formation

4-Aminophenylacetonitrile reacts with anhydrous ethanol and HCl gas at 0–5°C to form the imidate ester intermediate. Subsequent treatment with hydroxylamine (1.5 eq.) in aqueous NaOH (pH 9–10) at 25°C yields the amidine.

Advantages:

-

Avoids direct handling of hydroxylamine HCl.

-

Higher functional group tolerance compared to direct hydroxylation.

Optimization Challenges

-

Moisture Sensitivity: Imidate intermediates hydrolyze rapidly; reactions require anhydrous conditions.

-

Temperature Control: Exothermic HCl gas absorption necessitates cooling to prevent side reactions.

Catalytic Coupling Methods

Transition Metal Catalysis

Palladium-catalyzed coupling of 4-aminophenylboronic acid with preformed N'-hydroxyethanimidamide precursors achieves moderate yields (65–70%). This method is less common due to cost and complexity.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF reduces reaction time by 40% while maintaining yields at 75%. Energy efficiency and scalability make this method industrially promising.

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Cost |

|---|---|---|---|---|

| Nitrile Hydroxylation | 78–82% | >98% | 6–8 hours | Low |

| Imidate Ester Pathway | 70–75% | 95–97% | 12 hours | Moderate |

| Microwave-Assisted | 75% | >97% | 30 minutes | High (equipment) |

Insights:

-

Nitrile hydroxylation balances cost and efficiency for lab-scale synthesis.

-

Microwave methods excel in time-sensitive applications despite higher initial costs.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol and THF are recycled via distillation, reducing waste and cost. Closed-loop systems achieve 90% solvent recovery.

Byproduct Management

-

Ammonium Chloride: Generated from hydroxylamine HCl neutralization; removed via aqueous washes.

-

Unreacted Nitrile: Recycled into subsequent batches after extraction.

Spectroscopic Characterization

NMR Analysis

FTIR Signatures

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and other reduced forms.

Substitution: Nitrated or sulfonated derivatives.

Scientific Research Applications

2-(4-aminophenyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: It has shown promise as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N’-hydroxyethanimidamide involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. Additionally, it can bind to bacterial DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.

4-aminophenethyl alcohol: Used in the synthesis of various polymers and as a reagent in organic synthesis.

Uniqueness

2-(4-aminophenyl)-N’-hydroxyethanimidamide stands out due to its dual action mechanism, targeting both the bacterial cell membrane and DNA. This dual action makes it a potent antimicrobial agent with a broad spectrum of activity .

Biological Activity

2-(4-Aminophenyl)-N'-hydroxyethanimidamide, also known as a derivative of 4-aminobenzonitrile, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-aminobenzonitrile with hydroxylamine hydrochloride under basic conditions. The process is performed in solvents such as ethanol or methanol, followed by purification through recrystallization.

- IUPAC Name : this compound

- CAS Number : 500587-42-8

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death. Additionally, it binds to bacterial DNA, inhibiting replication and transcription processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has shown promising results in various cancer cell lines, including breast and ovarian cancers. In vitro studies demonstrated significant cytotoxic effects against MCF-7 and T47D human mammary carcinoma cell lines .

Table 2: Antitumor Efficacy in Cell Lines

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 5 | 84 |

| T47D | 4 | 78 |

| IGROV-1 | 6 | 76 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Membrane Disruption : The compound integrates into bacterial membranes, compromising their integrity.

- DNA Binding : It interacts with bacterial DNA, inhibiting essential processes such as replication and transcription.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, further contributing to its antimicrobial and antitumor effects .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of aminophenyl compounds highlighted the superior activity of this compound compared to similar compounds. The study emphasized its dual-action mechanism, making it a candidate for further development in antimicrobial therapies.

Preclinical Evaluation in Cancer Models

In preclinical models involving xenografts of breast cancer cells, treatment with the compound resulted in significant tumor growth inhibition. Dosages ranging from 10 to 25 mg/kg were tested, showing a dose-dependent response with manageable toxic side effects observed at higher concentrations .

Q & A

Q. How to reconcile conflicting reports on the compound’s solubility and stability?

- Methodological Answer :

- Solubility : Test in multiple solvents (DMSO, ethanol, PBS) under controlled humidity/temperature. Conflicting data may arise from polymorphic forms .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation is common in hydroxyimidamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.